

An In-depth Technical Guide to the Chirality and Enantiomers of 5-Decanol

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Compound of Interest

Compound Name: 5-Decanol

Cat. No.: B1670017

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Abstract

5-Decanol, a ten-carbon secondary alcohol, possesses a chiral center at the fifth carbon, rendering it capable of existing as two non-superimposable mirror images known as enantiomers: (R)-**5-decanol** and (S)-**5-decanol**. The stereochemistry of molecules plays a pivotal role in their biological activity, a critical consideration in the fields of pharmacology and drug development. While the individual enantiomers of a chiral compound share identical physical properties in an achiral environment, their interactions with chiral entities, such as biological receptors and enzymes, can differ significantly. This disparity can lead to variations in efficacy, metabolism, and toxicity between enantiomers. This technical guide provides a comprehensive overview of the chirality of **5-decanol**, including its physicochemical properties, methods for the separation of its enantiomers, and techniques for the determination of enantiomeric purity. Due to the limited availability of specific experimental data for **5-decanol** in publicly accessible literature, this guide presents generalized yet detailed experimental protocols adapted from established methods for similar chiral secondary alcohols.

Introduction to the Chirality of 5-Decanol

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The chiral center in **5-decanol** is the carbon atom bonded to the hydroxyl group (C5), which is also attached to four different substituents: a hydrogen atom, a hydroxyl group, a butyl group,

and a pentyl group. This structural arrangement gives rise to two distinct stereoisomers, the (R) and (S) enantiomers, as defined by the Cahn-Ingold-Prelog priority rules.

The differentiation of these enantiomers is of paramount importance in drug development, as the therapeutic effects of a chiral drug are often associated with one specific enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects. Therefore, the ability to synthesize or separate and analytically control the enantiomeric purity of chiral molecules like **5-decanol** is a critical aspect of modern pharmaceutical science.

Physicochemical Properties

While the individual enantiomers of **5-decanol** have identical boiling points, melting points, and densities, they exhibit different optical activities. One enantiomer will rotate plane-polarized light in a clockwise direction (dextrorotatory, (+)), and the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral compound.

Table 1: Physicochemical Properties of **5-Decanol**

Property	Racemic 5-Decanol	(R)-5-Decanol	(S)-5-Decanol
CAS Number	5205-34-5[1][2][3]	Not specified	Not specified
Molecular Formula	C ₁₀ H ₂₂ O[1][2][3]	C ₁₀ H ₂₂ O	C ₁₀ H ₂₂ O
Molecular Weight	158.28 g/mol [1][3]	158.28 g/mol	158.28 g/mol
Boiling Point	~212 °C[4]	~212 °C	~212 °C
Density	~0.826 g/cm ³ [4]	~0.826 g/cm ³	~0.826 g/cm ³
Specific Rotation ([α] _D)	0°	Data not available	Data not available

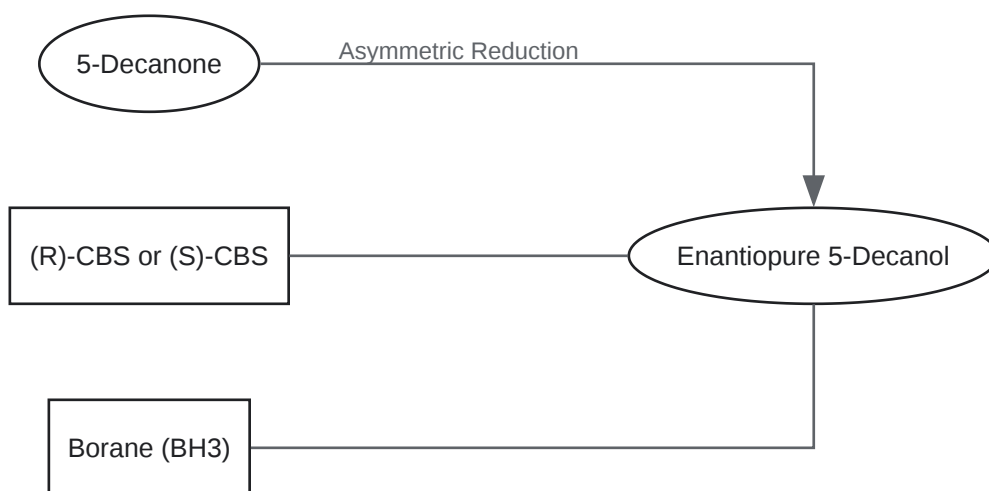
Note: Specific rotation values for the enantiomers of **5-decanol** are not readily available in the surveyed literature. The signs (+) and (-) are used here for illustrative purposes.

Enantioselective Synthesis and Resolution

The production of enantiomerically pure **5-decanol** can be achieved through two primary strategies: asymmetric synthesis, where one enantiomer is selectively formed, or the resolution of a racemic mixture.

Asymmetric Synthesis (Conceptual)

An enantioselective synthesis of (R)- or (S)-**5-decanol** could be achieved through the asymmetric reduction of the corresponding prochiral ketone, 5-decanone. This can be accomplished using a chiral reducing agent or a catalyst. A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.



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Caption: Conceptual workflow for the asymmetric synthesis of **5-decanol**.

Kinetic Resolution of Racemic 5-Decanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly effective and environmentally benign method for resolving racemic alcohols.

This protocol is adapted from established methods for the kinetic resolution of secondary alcohols.^{[5][6][7]}

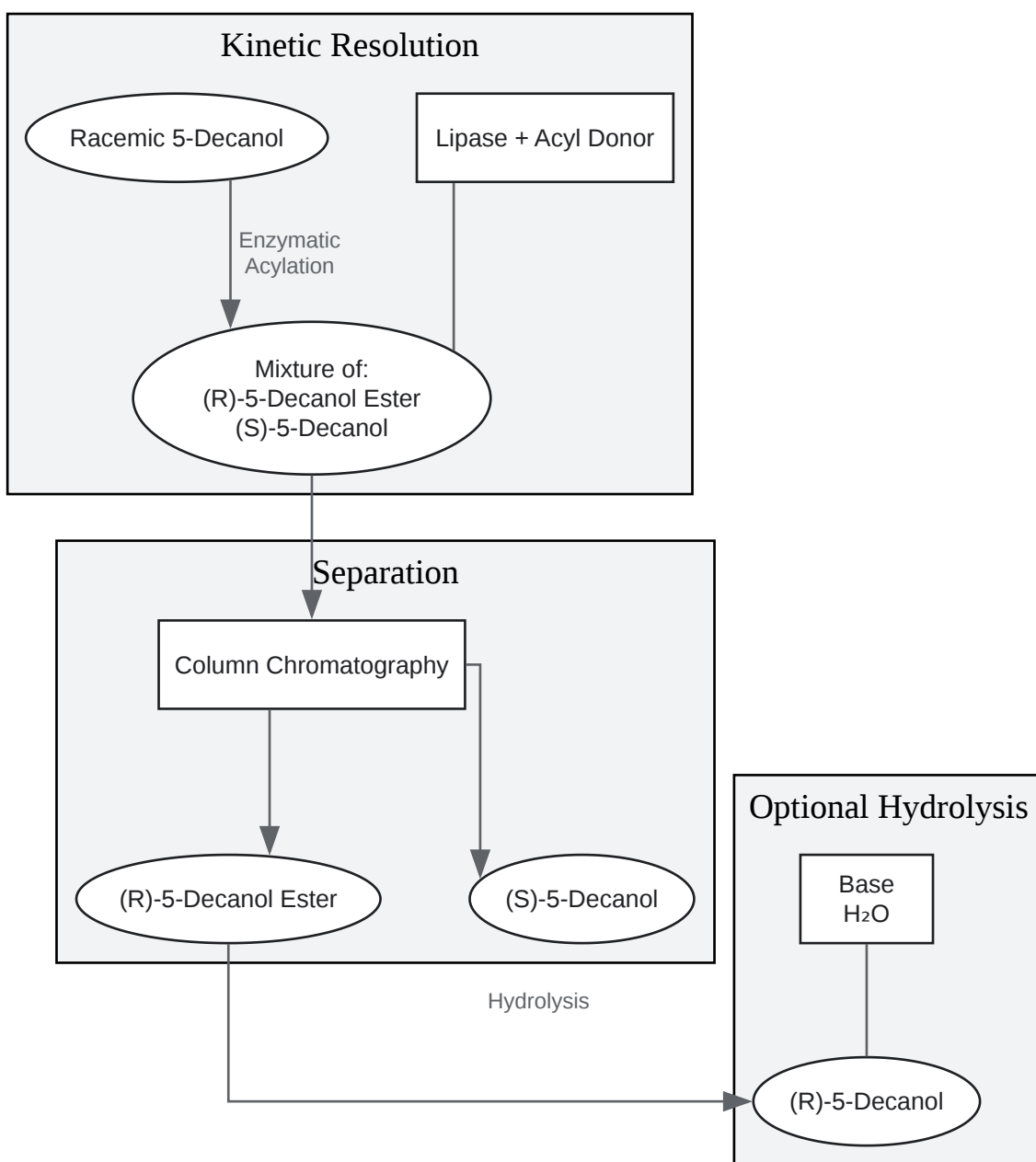
Materials:

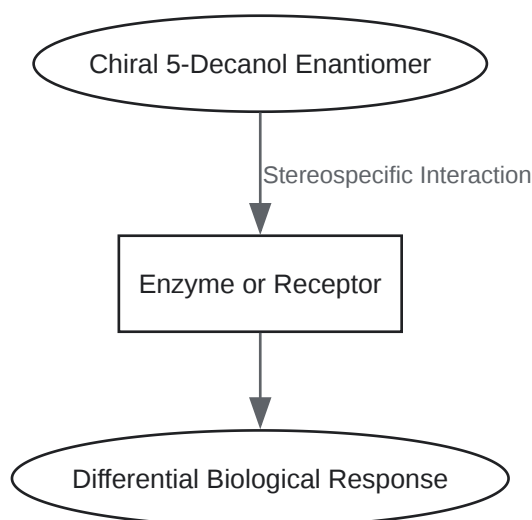
- Racemic (\pm)-**5-decanol**
- Immobilized Lipase B from *Candida antarctica* (Novozym 435)
- Acyl donor (e.g., vinyl acetate)
- Anhydrous organic solvent (e.g., hexane or toluene)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve racemic (\pm)-**5-decanol** (1 equivalent) in the anhydrous organic solvent.
- **Acylation:** Add the acyl donor, vinyl acetate (0.5-0.6 equivalents), to the solution.
- **Enzymatic Reaction:** Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate) to the reaction mixture.
- **Incubation:** Stir the suspension at a controlled temperature (typically 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.
- **Work-up:** Once the desired conversion is reached, filter off the immobilized enzyme. Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Purification: Filter and concentrate the organic phase under reduced pressure. Separate the unreacted **5-decanol** enantiomer from the esterified enantiomer by flash column chromatography on silica gel. The ester will be less polar than the alcohol.
- Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol enantiomer using a base (e.g., NaOH in methanol/water) if the free alcohol is desired.





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